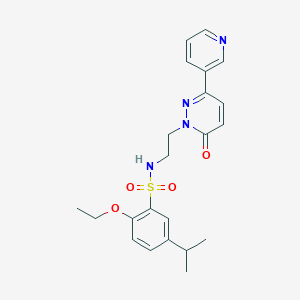
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with CAS number 1021137-43-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N4O4S, with a molecular weight of 442.5 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1021137-43-8 |
Research indicates that compounds containing a pyridazine moiety can interact with various biological targets. Specifically, studies have shown that pyridazine derivatives can act as inhibitors of kinases and other enzymes involved in inflammatory pathways. For instance, imidazo[1,2-b]pyridazines have been identified as IKKβ inhibitors, which play a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression .
Anti-inflammatory Effects
One significant area of research is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that similar pyridazine derivatives exhibit potent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may share similar properties .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyridazine derivatives have been explored for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives designed to target specific kinases have shown efficacy in reducing tumor cell viability in various cancer models .
Case Studies
- In vitro Studies : A study evaluating the cytotoxic effects of various pyridazine derivatives on human cancer cell lines found that certain modifications led to increased potency against breast cancer cells (MCF-7), indicating the importance of structural variations in enhancing biological activity.
- In vivo Models : Animal studies have indicated that compounds similar to this compound can significantly reduce tumor size in xenograft models when administered at specific dosages, highlighting their therapeutic potential .
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-30-20-9-7-17(16(2)3)14-21(20)31(28,29)24-12-13-26-22(27)10-8-19(25-26)18-6-5-11-23-15-18/h5-11,14-16,24H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNLAUDTXARQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














